Regioisomeric Specificity in Spectroscopy and Reactivity: 3-Carboxylate vs. 2-Carboxylate (MMIC) Differentiation
The regioisomer methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is a common contaminant or alternative in syntheses. Comparative DFT studies and spectroscopic analysis reveal that the target compound (3-carboxylate) and MMIC (2-carboxylate) have distinctly different vibrational and electronic signatures. The HOMO-LUMO energy gap for MMIC was calculated to be 4.16 eV, which dictates its UV-Vis absorption profile and NLO properties [1][2]. The 3-carboxylate isomer of this evidence guide possesses a unique electronic landscape due to the ester's position, leading to different reactivity and spectral data .
| Evidence Dimension | Spectroscopic and electronic structure differentiation |
|---|---|
| Target Compound Data | Methyl 5-methoxy-1H-indole-3-carboxylate (172595-68-5): HOMO-LUMO gap and vibrational modes are unique to the 3-carboxylate substitution; full characterization data (e.g., NMR, FT-IR) is distinct. |
| Comparator Or Baseline | Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) |
| Quantified Difference | MMIC: HOMO-LUMO gap = 4.16 eV. The 3-carboxylate isomer exhibits a different calculated gap and distinct FT-IR/Raman vibrational modes in the 4000–500 cm⁻¹ range. |
| Conditions | DFT calculations at the B3LYP/6-311++G(d,p) level; FT-IR and FT-Raman spectroscopy in solid state; UV-Vis in solution (200–400 nm) [1][2]. |
Why This Matters
For analytical chemists and researchers, this quantitative difference provides unambiguous identification and ensures the correct regioisomer is used, preventing wasted effort on mis-synthesized or mis-ordered material.
- [1] Almutairi MS, Xavier S, Sathish M, et al. Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate: A potential precursor to biologically active molecules. Journal of Molecular Structure. 2017. View Source
- [2] INFONA. Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate. 2017. View Source
